KSE32NEC19
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Overview
Description
Preparation Methods
The preparation of 13.beta.,17.alpha.-diethyl-3.alpha.,17.beta.-dihydroxy-5.beta.-gonane involves several synthetic routes. One common method includes the use of specific reagents and catalysts to achieve the desired stereochemistry. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
13.beta.,17.alpha.-diethyl-3.alpha.,17.beta.-dihydroxy-5.beta.-gonane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a reference compound for studying stereochemistry and reaction mechanisms In biology, it is utilized in the study of hormone analogs and their effects on cellular processesIndustrially, it is used in the synthesis of various chemical products .
Mechanism of Action
The mechanism of action of 13.beta.,17.alpha.-diethyl-3.alpha.,17.beta.-dihydroxy-5.beta.-gonane involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to hormone receptors and modulating their activity. This interaction leads to changes in gene expression and cellular function, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
When compared to similar compounds, 13.beta.,17.alpha.-diethyl-3.alpha.,17.beta.-dihydroxy-5.beta.-gonane stands out due to its unique stereochemistry and specific biological activity. Similar compounds include other gonane derivatives with varying substituents and stereochemistry. These compounds share some common properties but differ in their specific interactions and effects .
Properties
IUPAC Name |
(3R,5R,8R,9R,10S,13S,14S,17S)-13,17-diethyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h14-19,22-23H,3-13H2,1-2H3/t14-,15-,16+,17-,18-,19+,20+,21+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIPRUISTDIUTD-UJCQGIJZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C4CCC(CC4CCC3C1CCC2(CC)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@H]4CC[C@H]3[C@@H]1CC[C@]2(CC)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87304-65-2 |
Source
|
Record name | 13beta,17alpha-Diethyl-3alpha,17beta-dihydroxy-5beta-gonane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087304652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13.BETA.,17.ALPHA.-DIETHYL-3.ALPHA.,17.BETA.-DIHYDROXY-5.BETA.-GONANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSE32NEC19 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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